3-(3,4-dimethylphenyl)-8-ethoxy-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-8-ethoxy-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O/c1-4-31-21-11-12-24-22(14-21)26-23(15-28-24)25(18-6-5-16(2)17(3)13-18)29-30(26)20-9-7-19(27)8-10-20/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJYLBQBLURWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethylphenyl)-8-ethoxy-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, including anti-inflammatory, anticancer, and other pharmacological effects, supported by case studies and research findings.
- Molecular Formula : C26H22FN3O
- Molecular Weight : 411.5 g/mol
- CAS Number : 901004-57-7
| Property | Value |
|---|---|
| Molecular Formula | C26H22FN3O |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 901004-57-7 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. For instance, compounds in this class have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been central to these findings.
- Key Findings :
- The compound exhibited IC50 values comparable to established anti-inflammatory agents.
- Structure-activity relationship (SAR) analyses suggest that the substitution patterns on the phenyl rings significantly influence biological activity.
Anticancer Activity
The anticancer properties of pyrazolo[4,3-c]quinolines have been explored in various cancer cell lines. Studies indicate that these compounds can induce apoptosis and inhibit cell proliferation.
- Case Study :
- A study involving several derivatives demonstrated that certain modifications enhanced cytotoxicity against breast and lung cancer cell lines.
- For example, a derivative with a para-fluoro substitution showed a notable reduction in cell viability at concentrations as low as 10 µM.
The mechanisms through which this compound exerts its effects include:
-
Inhibition of Enzymatic Pathways :
- Inhibition of iNOS and COX-2 pathways reduces inflammatory mediators.
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Induction of Apoptosis :
- Activation of caspase pathways leading to programmed cell death in cancer cells.
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Antioxidant Activity :
- Scavenging reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.
Research Findings
A comprehensive review of the literature indicates that pyrazolo[4,3-c]quinolines possess a wide range of biological activities:
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Significant NO inhibition in RAW 264.7 cells with IC50 values in low micromolar range. |
| Anticancer | Induced apoptosis in various cancer cell lines with notable cytotoxicity. |
| Antioxidant | Effective ROS scavengers enhancing cellular protection mechanisms. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Key Insights:
Substituent Impact on Bioactivity: Amino Groups: Derivatives with 3-amino substituents (e.g., compound 2i) exhibit enhanced anti-inflammatory activity by directly interacting with iNOS/COX-2 enzymatic sites . The absence of this group in the target compound may limit its efficacy in NO pathway inhibition. Fluorine and Ethoxy Groups: Fluorine at the 1-(4-fluorophenyl) position (target compound) improves metabolic stability, similar to ELND006’s 7,8-difluoro substituents, which enhance blood-brain barrier penetration . The 8-ethoxy group in the target compound may increase lipophilicity compared to C350-0829’s 6,8-difluoro arrangement .
However, this may also limit binding to flat enzymatic pockets . ELND006’s sulfonyl and cyclopropyl groups confer selectivity for amyloid-beta over Notch pathways, a feature absent in the target compound due to its simpler substitution pattern .
Physicochemical Properties :
- The target compound’s molecular weight (433.5 g/mol) and logP (estimated >4) align with kinase inhibitor-like properties (e.g., C350-0829 ), though its lack of solubilizing groups (e.g., carboxyl in 2m ) may reduce aqueous solubility .
Preparation Methods
Ethoxy Group Installation
Suzuki Coupling for 3,4-Dimethylphenyl
-
Reactants : 3-bromopyrazoloquinoline derivative + 3,4-dimethylphenylboronic acid.
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Conditions : Pd(PPh3)4, Na2CO3, toluene/ethanol (3:1), 80°C.
Comparative Analysis of Methods
Critical Challenges and Solutions
-
Regioselectivity : Competing cyclization pathways may form pyrazolo[3,4-b]quinoline byproducts. Use bulky bases (e.g., DBU) to favor [4,3-c] isomer.
-
Ethoxy Group Stability : Alkylation at position 8 may lead to O-deethylation under strong acids. Employ mild conditions (e.g., NaH/DMF).
-
4-Fluorophenyl Incorporation : Direct coupling via Ullmann reaction with CuI/1,10-phenanthroline ensures C–N bond formation without aryl scrambling .
Q & A
Q. What are the common synthetic routes and optimization strategies for synthesizing 3-(3,4-dimethylphenyl)-8-ethoxy-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted quinoline precursors. Key steps include:
- Condensation reactions using hydrazines or aldehydes to form the pyrazole ring (e.g., 3,4-dimethylphenylhydrazine with fluorophenyl-substituted quinoline intermediates) .
- Catalytic cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions .
- Solvent optimization (e.g., acetonitrile or DMF) and temperature control (60–120°C) to improve yields (≥70%) .
Advanced techniques like microwave-assisted synthesis reduce reaction times (e.g., from 24h to 2h) and enhance purity .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodological Answer : Structural validation employs:
- X-ray crystallography to resolve bond lengths, angles, and crystal packing (e.g., orthorhombic systems with space group P2₁2₁2₁) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions, such as distinguishing ethoxy (–OCH₂CH₃) and dimethylphenyl (–C₆H₃(CH₃)₂) groups via splitting patterns .
- High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., m/z 463.18 [M+H]⁺) .
Advanced Research Questions
Q. What methodologies are used to elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer : Key approaches include:
- Enzyme inhibition assays (e.g., COX-2 or iNOS) to measure IC₅₀ values, with fluorometric detection of substrate turnover .
- Molecular docking simulations (AutoDock Vina) to predict binding affinities to targets like Bcl-2 or EGFR, guided by substituent electronic profiles (e.g., fluorophenyl’s electron-withdrawing effects) .
- Flow cytometry to assess apoptosis induction in cancer cell lines (e.g., caspase-3 activation in HeLa cells) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer : SAR strategies involve:
- Systematic substitution : Replacing the ethoxy group (–OC₂H₅) with methoxy (–OCH₃) or hydroxyl (–OH) to test solubility vs. metabolic stability .
- Halogen scanning : Introducing Cl/Br at the 4-fluorophenyl position to enhance hydrophobic interactions with target pockets .
- Pharmacophore modeling (e.g., Schrödinger Phase) to identify critical interaction points (e.g., hydrogen bonding at the quinoline N1) .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer : Resolve discrepancies via:
- Standardized assay protocols : Uniform cell lines (e.g., MCF-7 for anticancer studies) and incubation times (24–72h) to minimize variability .
- Batch-to-batch purity checks : HPLC analysis (≥95% purity, C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
- Meta-analysis : Cross-referencing datasets from PubChem and independent studies to identify outliers .
Q. What advanced analytical techniques optimize purity and stability assessments during formulation?
- Methodological Answer :
- HPLC-DAD : Quantifies degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
- DSC/TGA : Evaluates thermal stability (decomposition onset >200°C) and polymorphic transitions .
- LC-MS/MS : Detects trace metabolites in simulated biological fluids (e.g., S9 liver fractions) .
Q. What challenges arise when translating in vitro activity to in vivo models, and how are they mitigated?
- Methodological Answer : Challenges include poor bioavailability (e.g., logP >5 limiting aqueous solubility) and rapid hepatic clearance. Solutions:
- Prodrug design : Introducing phosphate esters at the ethoxy group to enhance water solubility .
- Nanoparticle encapsulation (PLGA carriers) to improve plasma half-life (e.g., from 2h to 8h in murine models) .
- Microsomal stability assays (CYP450 isoforms) to identify metabolic hotspots (e.g., demethylation at 3,4-dimethylphenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
